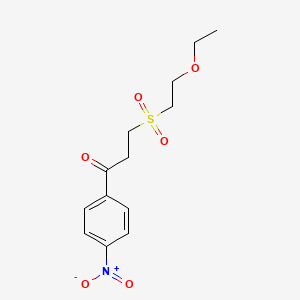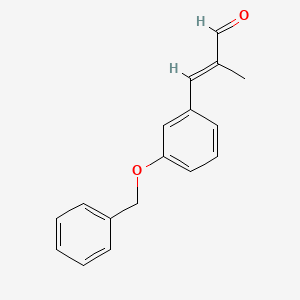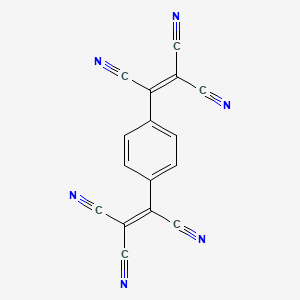
Dipropyl 3,3'-(1,3-dioxolane-2,2-diyl)dipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and continuous removal of water to drive the reaction to completion. The use of molecular sieves or orthoesters can also aid in the effective removal of water through chemical reaction or physical sequestration .
化学反应分析
Types of Reactions
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate undergoes various types of chemical reactions, including:
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can attack the acetal ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4, and hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
科学研究应用
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
Industry: Utilized in the production of polyacetals and other polymers.
作用机制
The mechanism by which dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetal structure allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, its potential as a muscarinic acetylcholine receptor agonist suggests that it may interact with specific receptors in biological systems .
相似化合物的比较
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring containing two oxygen atoms.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen centers, forming a peroxide.
2,2-Diisopropyl-1,3-dioxolane: A substituted derivative of 1,3-dioxolane.
Uniqueness
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate is unique due to its specific structure, which includes two propyl groups and a 1,3-dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
121864-64-0 |
|---|---|
分子式 |
C15H26O6 |
分子量 |
302.36 g/mol |
IUPAC 名称 |
propyl 3-[2-(3-oxo-3-propoxypropyl)-1,3-dioxolan-2-yl]propanoate |
InChI |
InChI=1S/C15H26O6/c1-3-9-18-13(16)5-7-15(20-11-12-21-15)8-6-14(17)19-10-4-2/h3-12H2,1-2H3 |
InChI 键 |
JUHZKCUYIAOTFW-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)CCC1(OCCO1)CCC(=O)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)



![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)

![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)


![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
